molecular formula C21H26ClN5O B2393727 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 886896-90-8

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B2393727
CAS No.: 886896-90-8
M. Wt: 399.92
InChI Key: UVSFCUDBHMHCFG-UHFFFAOYSA-N
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Description

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone is a complex organic molecule that features a combination of azepane, pyridazine, piperazine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Introduction of the Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.

    Attachment of the Piperazine Ring: The piperazine ring is often introduced through a nucleophilic aromatic substitution reaction, where a piperazine derivative reacts with a halogenated pyridazine.

    Final Coupling with Chlorophenyl Methanone: The final step involves coupling the intermediate with 4-chlorophenyl methanone, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting neurological disorders and infectious diseases.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacological Research: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
  • (4-(6-(Morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone

Uniqueness

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone: is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in biological activity, making it a valuable compound for drug development and research.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFCUDBHMHCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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